Methyl 4-bromo-3-cyano-5-methoxybenzoate

Description

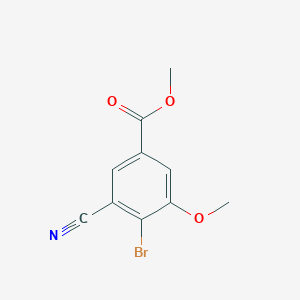

Methyl 4-bromo-3-cyano-5-methoxybenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with bromo (Br), cyano (CN), and methoxy (OCH₃) groups at positions 4, 3, and 5, respectively, and a methyl ester group at the carboxylate position. The bromo substituent enhances molecular weight and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing cyano group increases polarity and reactivity in nucleophilic substitutions. The methoxy group contributes to solubility in organic solvents and modulates electronic effects on the aromatic ring .

Synthetic routes for analogous compounds (e.g., triazine derivatives) often involve stepwise substitutions, as seen in the preparation of structurally related methyl esters using trichlorotriazine and methoxyphenol precursors . Crystallographic data for such compounds may be refined using programs like SHELXL, a widely used tool for small-molecule structural analysis .

Properties

IUPAC Name |

methyl 4-bromo-3-cyano-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-8-4-6(10(13)15-2)3-7(5-12)9(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUZQOURFQXSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-bromo-3-cyano-5-methoxybenzoate shares functional and structural similarities with other substituted benzoates and halogenated esters. Below is a comparative analysis based on substituent effects, physical properties, and reactivity:

Table 1: Comparison of this compound with Structural Analogs

Key Observations:

Cyano Group: The CN group in this compound significantly elevates polarity, reducing solubility in non-polar solvents compared to analogs lacking this group (e.g., Methyl 4-bromo-3-methoxybenzoate). Methoxy Group: Enhances solubility in organic solvents like dichloromethane or ethyl acetate, as observed in methyl ester analogs .

Physical Properties: Methyl esters with multiple substituents (e.g., bromo, cyano) typically exhibit higher melting points (>100°C) due to increased molecular symmetry and intermolecular forces . Volatility is reduced compared to simpler esters like methyl salicylate, which has a vapor pressure of ~0.01 mmHg at 25°C .

Reactivity and Applications: The bromo substituent in this compound makes it a candidate for palladium-catalyzed couplings, whereas the cyano group offers a site for further functionalization (e.g., reduction to amine). Analogs lacking the cyano group (e.g., Methyl 4-bromo-3-methoxybenzoate) are less reactive in nucleophilic substitutions, limiting their utility in multi-step syntheses .

Research Findings:

- Studies on halogenated benzoates suggest that bromo-substituted derivatives exhibit superior stability in radical reactions compared to chloro analogs, likely due to bromine’s lower electronegativity and larger atomic radius .

- The cyano group’s electron-withdrawing nature in this compound may enhance electrophilic aromatic substitution reactivity at the para position relative to the methoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.